
N-1-naphthyl-N'-(4-propoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-N'-(4-propoxyphenyl)urea, commonly known as NPPU, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mechanism of Action
NPPU exerts its effects by inhibiting the activity of specific channels and signaling pathways. In the case of TRPV4 channels, NPPU blocks calcium influx and reduces the activity of these channels, leading to decreased pain sensation and neuronal signaling. In cancer cells, NPPU inhibits the Wnt/β-catenin signaling pathway, which is involved in regulating cell proliferation and differentiation. By targeting this pathway, NPPU can inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, NPPU has been shown to improve myocardial function by reducing inflammation and oxidative stress, as well as by modulating calcium signaling.
Biochemical and Physiological Effects:
NPPU has been shown to have various biochemical and physiological effects, depending on the specific application and target. In neuroscience, NPPU has been shown to reduce pain sensation and neuronal signaling by inhibiting TRPV4 channels. In cancer research, NPPU has been shown to inhibit the growth of cancer cells and induce apoptosis by targeting the Wnt/β-catenin signaling pathway. In cardiovascular disease, NPPU has been shown to improve myocardial function and reduce ischemia-reperfusion injury by reducing inflammation and oxidative stress, as well as by modulating calcium signaling.
Advantages and Limitations for Lab Experiments
NPPU has several advantages for lab experiments, including its high yield and purity, as well as its ability to selectively target specific channels and signaling pathways. However, NPPU also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for NPPU research, including its potential applications in drug development, neurodegenerative diseases, and cardiovascular disease. In drug development, NPPU could be used as a lead compound for the development of novel drugs targeting TRPV4 channels and the Wnt/β-catenin signaling pathway. In neurodegenerative diseases, NPPU could be investigated for its potential to modulate neuronal signaling and reduce inflammation. In cardiovascular disease, NPPU could be studied for its potential to improve cardiac function and reduce ischemia-reperfusion injury.
Conclusion:
In conclusion, N-1-naphthyl-N'-(4-propoxyphenyl)urea is a chemical compound that has potential applications in various fields, including neuroscience, cancer research, and cardiovascular disease. Its ability to selectively target specific channels and signaling pathways makes it a promising lead compound for drug development and further research. However, further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity.
Synthesis Methods
NPPU can be synthesized through a multistep process involving the reaction of 1-naphthylamine with 4-nitrophenyl isocyanate, followed by reduction with sodium dithionite and coupling with 4-propoxyaniline. The resulting product is then purified through column chromatography to obtain NPPU in high yield and purity.
Scientific Research Applications
NPPU has been studied for its potential applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, NPPU has been shown to inhibit the activity of TRPV4 channels, which are involved in the regulation of calcium ions and play a role in pain sensation and neuronal signaling. In cancer research, NPPU has been investigated for its ability to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. In cardiovascular disease, NPPU has been studied for its potential to improve myocardial function and reduce ischemia-reperfusion injury.
properties
IUPAC Name |
1-naphthalen-1-yl-3-(4-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-14-24-17-12-10-16(11-13-17)21-20(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJRRGLCSGHVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-naphthyl-N'-(4-propoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229373.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5229397.png)
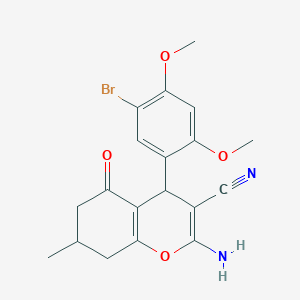
![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)
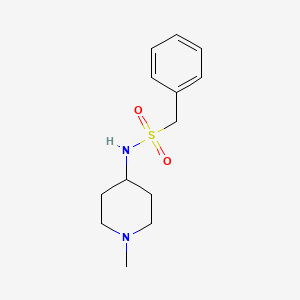
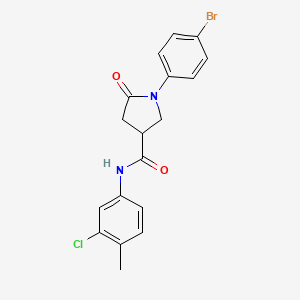
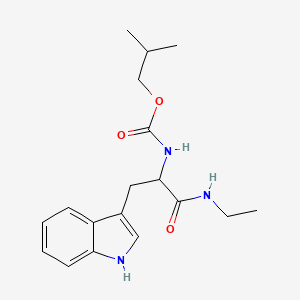
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B5229460.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)
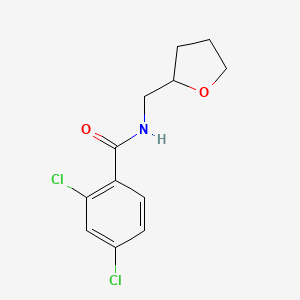

![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)